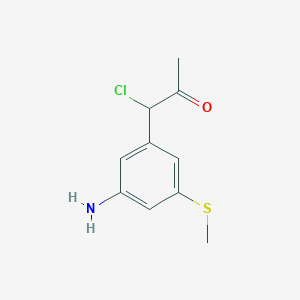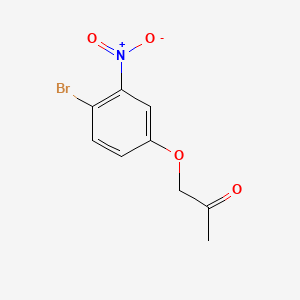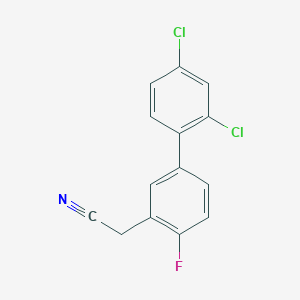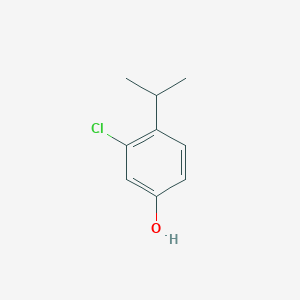![molecular formula C15H13N3O3S B14052313 8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 214983-04-7](/img/structure/B14052313.png)
8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of an α,β-unsaturated ester with malononitrile in the presence of sodium methoxide in methanol. This reaction yields 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitriles, which are then treated with guanidine derivatives to form 4-amino-5,6-dihydropyrido[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form C5–C6 unsaturated systems.
Substitution: It can undergo substitution reactions at various positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Substitution: Substitution reactions often involve the use of guanidine derivatives and other nucleophiles under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of tyrosine kinase inhibitors (TKIs) targeting various cancers, including lung cancer and pancreatic cancer.
Biological Studies: The compound is used in the study of kinase inhibitors and their effects on cellular signaling pathways.
Chemical Biology: It is employed in the design and synthesis of biologically active molecules for therapeutic purposes.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific kinases, such as tyrosine kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound also serves as a scaffold for kinase inhibitors and has shown significant cytotoxic activities against various cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another scaffold used in the development of kinase inhibitors with potent anti-proliferative properties.
Uniqueness
8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form C5–C6 unsaturated systems through oxidation and its role as a scaffold for TKIs make it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
214983-04-7 |
|---|---|
Fórmula molecular |
C15H13N3O3S |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
8-methyl-2-methylsulfonyl-6-phenylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H13N3O3S/c1-18-13-11(9-16-15(17-13)22(2,20)21)8-12(14(18)19)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
AYYAGZHKFLLINM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



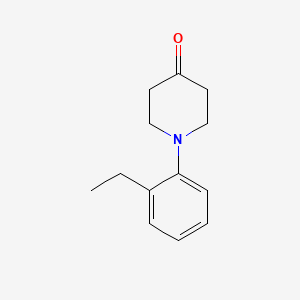
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)




